

# Application Notes and Protocols: 6-Methoxy-7-nitro-1-indanone in Organic Synthesis

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## Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

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These application notes provide a detailed overview of the synthetic utility of **6-Methoxy-7-nitro-1-indanone**, a valuable intermediate in the preparation of complex heterocyclic scaffolds. The primary application highlighted is its use in the synthesis of tricyclic melatonin receptor agonists, demonstrating its importance in medicinal chemistry and drug development.

## Overview and Key Applications

**6-Methoxy-7-nitro-1-indanone** is a substituted indanone derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive ketone, a methoxy group, and a nitro group on the aromatic ring, allows for a variety of chemical transformations. The most prominent application of this compound is as a key intermediate in the synthesis of potent and selective melatonin receptor agonists. The synthetic strategy primarily involves the reduction of the nitro group to an amine, which then undergoes further cyclization to construct the desired tricyclic systems.

## Physicochemical Data and Spectroscopic Information

A summary of the key physical and chemical properties of **6-Methoxy-7-nitro-1-indanone** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	196597-96-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	207.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	157-161 °C	<a href="#">[1]</a>
Purity	≥97%	<a href="#">[1]</a>

## Key Synthetic Transformations and Experimental Protocols

The following sections detail the pivotal synthetic steps involving **6-Methoxy-7-nitro-1-indanone**, including its preparation and its conversion to a key amine intermediate.

### Synthesis of 6-Methoxy-7-nitro-1-indanone

The title compound is readily prepared by the nitration of 6-methoxy-1-indanone. This electrophilic aromatic substitution reaction introduces a nitro group at the 7-position, activated by the methoxy group.

#### Experimental Protocol: Nitration of 6-Methoxy-1-indanone

- Materials:
  - 6-Methoxy-1-indanone
  - Potassium nitrate (KNO<sub>3</sub>)
  - Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
  - Ice
- Procedure:

- Dissolve 6-methoxy-1-indanone (1 equivalent) in concentrated sulfuric acid at a temperature maintained below 0°C.
- Separately, dissolve potassium nitrate (1.3 equivalents) in concentrated sulfuric acid, also keeping the temperature below 0°C.
- Slowly add the potassium nitrate solution to the 6-methoxy-1-indanone solution, ensuring the internal temperature does not exceed 0°C.
- Stir the reaction mixture at 0°C for 20 minutes.
- Pour the reaction mixture onto ice to quench the reaction and precipitate the product.
- Collect the precipitate by filtration, wash with cold water, and dry to afford **6-Methoxy-7-nitro-1-indanone**.

## Reduction of the Nitro Group to Synthesize 7-Amino-6-methoxy-1-indanone

A crucial step in the utilization of **6-Methoxy-7-nitro-1-indanone** is the reduction of the nitro group to form 7-amino-6-methoxy-1-indanone. This amino-indanone is a key precursor for constructing heterocyclic systems like indoles via reactions such as the Fischer indole synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.

### Experimental Protocol: Catalytic Hydrogenation

- Materials:

- **6-Methoxy-7-nitro-1-indanone**
- Palladium on carbon (Pd/C, typically 5-10 mol%)
- Solvent (e.g., Ethanol, Ethyl acetate)
- Hydrogen gas (H<sub>2</sub>)

- Procedure:

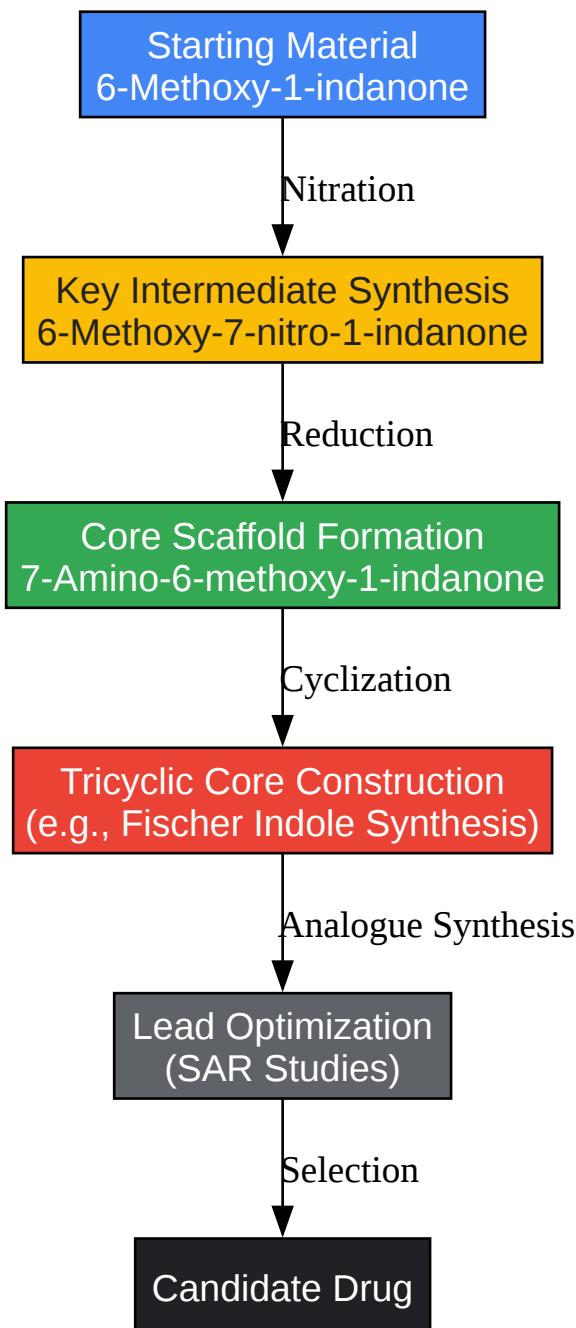
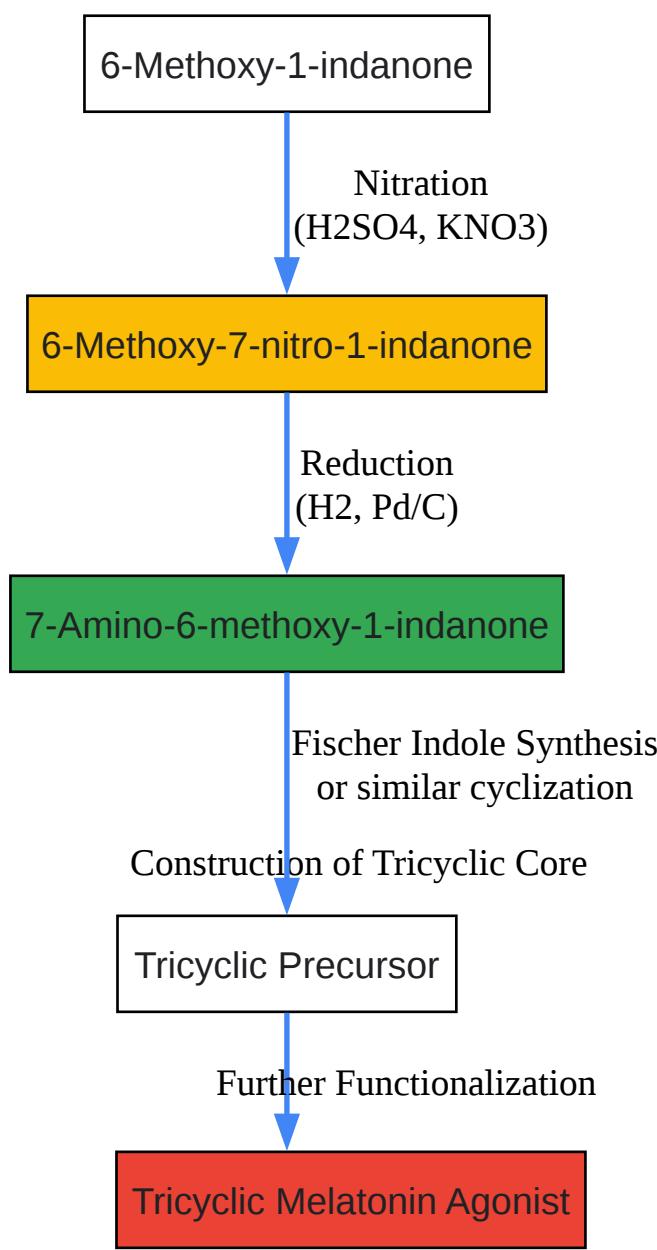
- In a suitable hydrogenation vessel, dissolve **6-Methoxy-7-nitro-1-indanone** in the chosen solvent.
- Add the Pd/C catalyst to the solution.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm).
- Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-6-methoxy-1-indanone, which can be purified by recrystallization or column chromatography.

## Application in the Synthesis of Tricyclic Melatonin Agonists

The resulting 7-amino-6-methoxy-1-indanone is a pivotal intermediate for the synthesis of tricyclic compounds with affinity for melatonin receptors. A common strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative (in this case, the amino-indanone can be converted to a hydrazine or a related precursor) with a ketone or aldehyde to form an indole ring.

The general workflow for the synthesis of these tricyclic melatonin agonists is depicted in the following diagram.

## Synthesis of Key Intermediate

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## References

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